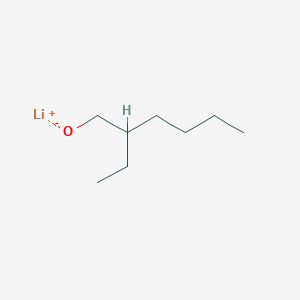

Lithium 2-ethylhexan-1-olate

説明

Lithium 2-ethylhexan-1-olate (CAS synonyms: Lithium 2-ethylhexoxide, Lithium 2-ethyl-1-hexanolate) is a lithium alkoxide derived from 2-ethylhexan-1-ol, a branched primary alcohol. This compound is characterized by its strong basicity and utility in organic synthesis, particularly as a deprotonating agent or catalyst in reactions requiring non-nucleophilic bases. The branched ethylhexyl group imparts steric hindrance, which can modulate reactivity and solubility compared to linear alkoxides.

特性

CAS番号 |

34689-96-8 |

|---|---|

分子式 |

C8H17LiO |

分子量 |

136.2 g/mol |

IUPAC名 |

lithium;2-ethylhexan-1-olate |

InChI |

InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |

InChIキー |

LWKRTMNGAUUVIN-UHFFFAOYSA-N |

正規SMILES |

[Li+].CCCCC(CC)C[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2

Industrial Production Methods

In industrial settings, the production of lithium 2-ethylhexan-1-olate involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.

化学反応の分析

Oxidation Reactions

Lithium 2-ethylhexan-1-olate undergoes oxidation to form carboxylic acid derivatives. For example, in the presence of oxygen or peroxides, the alkoxide group is oxidized to yield lithium salts of 2-ethylhexanoic acid (2-EHA). This reaction parallels industrial methods for synthesizing 2-EHA from aldehydes, where oxygen or air is used as the oxidizing agent under mild conditions .

Mechanism :

-

The alkoxide’s oxygen atom abstracts a hydrogen from the α-carbon, forming a radical intermediate.

-

Subsequent reaction with oxygen generates a peroxy radical, which disproportionates to form the carboxylic acid salt .

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| O₂ | DME | 40–50°C | ~70% | Esters (e.g., 3-heptyl formate) |

| Mn(II) catalyst | AcOH | 40°C | ~80% | Ketones, alcohols |

Note: Yields vary based on solvent polarity, with non-polar solvents favoring ester byproducts .

Reduction Reactions

This compound acts as a reducing agent in organic synthesis, transferring hydrides to electrophilic substrates. For instance, it reduces carbonyl compounds (e.g., ketones, aldehydes) to alcohols via nucleophilic attack at the carbonyl carbon.

Mechanism :

-

The alkoxide’s oxygen donates a hydride to the carbonyl group.

-

The lithium ion stabilizes the transition state, enhancing reaction efficiency.

Example :

Substitution Reactions

Lithium 2-ethylhexan-1-olate participates in nucleophilic substitution (SN2) reactions with alkyl halides or acyl chlorides, forming ethers or esters. Its branched structure introduces steric hindrance, influencing reaction kinetics .

Example with Alkyl Halides :

Key Factors :

-

Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.

-

Temperature : Reactions proceed efficiently at room temperature.

Role in Polymerization

In living anionic polymerization, lithium alkoxides like 2-ethylhexan-1-olate stabilize active centers and mitigate side reactions. For example, they reduce undesirable coupling between polymer chains by capping reactive lithium species .

Case Study :

-

When styrene is polymerized using sec-BuLi, adding lithium 2-ethylhexan-1-olate minimizes chain termination, yielding polymers with narrow molecular weight distributions (PDI < 1.1) .

Reactivity with Silyl Ethers

The compound cleaves silyl ethers via nucleophilic attack, a reaction exploited in synthesizing grafted polymers. This reactivity is attributed to the strong nucleophilicity of the alkoxide group .

Reaction :

Thermal Stability and Decomposition

At elevated temperatures (>100°C), lithium 2-ethylhexan-1-olate decomposes to form lithium oxide and volatile hydrocarbons. This property necessitates careful temperature control in industrial applications.

科学的研究の応用

Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.

Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

作用機序

The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

類似化合物との比較

Comparison with Similar Compounds

Lithium 2-ethylhexan-1-olate belongs to the broader class of alkali metal alkoxides. Below is a systematic comparison with structurally or functionally related compounds:

Lithium Methoxide (LiOCH₃)

- Structure : Linear, smaller alkoxide group.

- Basicity : Higher nucleophilicity due to reduced steric hindrance, but lower thermal stability.

- Ionic Radius Considerations : The ionic radius of Li⁺ (0.76 Å in octahedral coordination) facilitates stronger electrostatic interactions with smaller alkoxide anions, enhancing reactivity in polar solvents.

- Applications : Predominantly used in biodiesel production and esterification; less suited for sterically demanding reactions compared to branched analogs.

Lithium tert-Butoxide (LiOC(CH₃)₃)

- Structure : Highly branched, bulky tert-butyl group.

- Basicity : Lower nucleophilicity but superior thermal and hydrolytic stability due to steric protection of the lithium center.

- Solubility: Reduced solubility in polar solvents compared to linear alkoxides, favoring use in non-polar media.

- Reactivity : Preferred in elimination reactions (e.g., dehydrohalogenation) where steric hindrance minimizes side reactions.

Sodium 2-ethylhexan-1-olate (NaOCH₂CH(C₂H₅)C₄H₉)

- Metal Ion Effects : Sodium (Na⁺) has a larger ionic radius (1.02 Å in octahedral coordination) , leading to weaker ion-pairing interactions and lower basicity compared to lithium analogs.

- Solubility : Increased solubility in aqueous systems due to Na⁺'s higher hydration energy.

- Applications : Less commonly used in anhydrous organic synthesis but relevant in industrial processes requiring milder bases.

Lithium Hexafluoroisopropoxide (LiOCH(CF₃)₂)

- Electronic Effects : Electron-withdrawing fluorine atoms decrease basicity but enhance stability against hydrolysis.

- Steric Profile : Comparable steric bulk to Lithium 2-ethylhexan-1-olate, though electronic effects dominate its reactivity.

Data Tables

Table 1: Comparative Properties of Lithium Alkoxides

Table 2: Alkali Metal Ion Radii and Basicity Trends

| Metal Ion | Ionic Radius (Å) | Relative Basicity (Alkoxides) |

|---|---|---|

| Li⁺ | 0.76 | High (strong ion pairing) |

| Na⁺ | 1.02 | Moderate |

| K⁺ | 1.38 | Low |

Research Findings and Trends

- Ionic Radius and Reactivity : The small ionic radius of Li⁺ enhances charge density, promoting stronger interactions with alkoxide anions. This results in higher basicity and reactivity in aprotic solvents compared to Na⁺ or K⁺ analogs .

- Steric Effects : Branched alkoxides like Lithium 2-ethylhexan-1-olate exhibit reduced nucleophilicity but improved stability, making them ideal for reactions requiring selective deprotonation without nucleophilic attack .

- Thermal Stability : Linear alkoxides (e.g., lithium methoxide) decompose at lower temperatures (~150°C), whereas branched derivatives (e.g., Lithium 2-ethylhexan-1-olate) tolerate higher temperatures (>200°C) due to steric shielding of the metal center.

Q & A

Q. What are the standard laboratory protocols for synthesizing and handling Lithium 2-ethylhexan-1-olate?

- Classification : Basic (synthesis and safety)

- Methodological Answer : Lithium 2-ethylhexan-1-olate is typically synthesized via deprotonation of 2-ethylhexan-1-ol using lithium bases (e.g., LiHMDS or LiOH). Strict anhydrous conditions are required due to its moisture sensitivity. Handling protocols include:

- Use of inert atmosphere (argon/glovebox) for storage and reactions.

- Safety measures aligned with lithium hydroxide guidelines, such as PPE (gloves, lab coat) and spill containment procedures .

- Characterization via NMR (¹H, ¹³C) to confirm purity and structure.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Lithium 2-ethylhexan-1-olate?

- Classification : Basic (characterization)

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) to identify alkoxide proton absence and lithium coordination shifts.

- X-ray Crystallography : Single-crystal analysis using SHELXL for structural refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve lithium coordination geometry .

- Elemental Analysis : Quantify lithium content via ICP-MS or flame photometry.

Q. How can researchers ensure reproducibility in synthesizing Lithium 2-ethylhexan-1-olate?

- Classification : Basic (experimental design)

- Methodological Answer :

- Document stoichiometry, solvent purity, and reaction temperature/time in detail (per IUPAC guidelines).

- Include control experiments (e.g., varying base equivalents) to identify critical parameters.

- Report data in standardized formats (e.g., tables comparing yields under different conditions) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying Lithium 2-ethylhexan-1-olate in organometallic reactions?

- Classification : Advanced (mechanistic studies)

- Methodological Answer :

- Use kinetic studies (e.g., VT NMR, stopped-flow techniques) to probe reaction intermediates.

- Computational modeling (DFT or MD simulations) to map energy barriers and lithium coordination effects.

- Compare reactivity with analogous sodium/potassium alkoxides to isolate steric/electronic contributions .

Q. How can contradictory literature data on the catalytic efficiency of Lithium 2-ethylhexan-1-olate be resolved?

- Classification : Advanced (data contradiction analysis)

- Methodological Answer :

- Conduct systematic meta-analysis of published conditions (e.g., solvent, temperature, substrates).

- Reproduce key studies with controlled variables; use statistical tools (ANOVA) to identify outliers.

- Highlight methodological disparities (e.g., impurity levels, calibration errors) in comparative tables .

Q. What strategies optimize Lithium 2-ethylhexan-1-olate for enantioselective synthesis?

- Classification : Advanced (application innovation)

- Methodological Answer :

- Ligand design: Screen chiral ligands (e.g., BINOL derivatives) to enhance stereocontrol.

- Solvent effects: Test polar aprotic solvents (DME, diglyme) to modulate lithium coordination.

- Reaction monitoring: Use in-situ IR/Raman spectroscopy to track enantiomeric excess in real-time .

Data Presentation and Analysis

Table 1 : Comparison of Lithium 2-ethylhexan-1-olate Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。